2,4-Diamino-6-diethylamino-1,3,5-triazine

Übersicht

Beschreibung

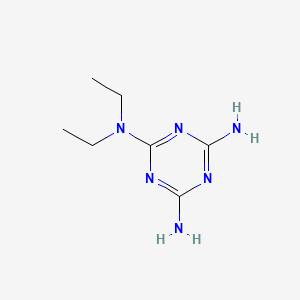

2,4-Diamino-6-diethylamino-1,3,5-triazine is a chemical compound with the molecular formula C7H14N6. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-diethylamino-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of dicyandiamide with nitriles under microwave irradiation. This method is considered green due to the reduction in solvent use and the short reaction time . Another method involves the reaction of cyanuric chloride with diethylamine in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods to those described above. The reaction conditions are optimized for yield and purity, and the product is often purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Reactivity with Nitroso Compounds

2,4-Diamino-6-diethylamino-1,3,5-triazine reacts with nitroso compounds to form derivatives with enhanced biological activity:

- Reaction with p-nitrosodimethylaniline : Produces 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)phenyl]imino}acetonitriles .

- Reaction with nitrosobenzene : Unexpectedly yields 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides, indicating competitive pathways depending on substituents .

Table 1: Reaction Outcomes with Nitroso Reagents

| Nitroso Reagent | Product Class | Key Activity (GI₅₀) |

|---|---|---|

| p-Nitrosodimethylaniline | Iminocoumarin-acetonitrile hybrids | Anticancer (MALME-3M: 3.3 nM) |

| Nitrosobenzene | Triazine-carboxamides | Moderate antitumor activity |

Hydrolysis and Stability in Aqueous Media

The compound exhibits instability under aqueous conditions, leading to hydrolysis of the imino-coumarin moiety :

- Hydrolysis in DMF/H₂O : At elevated temperatures, the imino group (-NH) undergoes hydrolysis to form stable coumarin derivatives (e.g., 2H-chromen-3-yl-1,3,5-triazines) .

Example Reaction: Key Observations:

- Hydrolysis occurs without requiring acidic catalysts, contrasting with traditional imino-coumarin reactivity .

- Resulting coumarin derivatives show enhanced thermal stability and retained cytotoxicity against cancer cell lines (IC₅₀: 5–28 μM) .

Functionalization at the Triazine Core

The triazine ring undergoes sequential nucleophilic substitutions, enabling diverse functionalization:

- Alkoxy/amino substitution : Reacts with alkoxides or amines under controlled conditions to introduce alkyl, aromatic, or heterocyclic groups .

- Thiol incorporation : AgOAc/K₂CO₃-mediated reactions with thiols yield sulfur-containing derivatives .

Table 2: Substitution Reactions and Conditions

| Nucleophile | Conditions | Product Yields |

|---|---|---|

| Lithium alkoxides | THF, 0–25°C | 52–89% |

| Primary amines | 1,4-dioxane, reflux | 50–89% |

| Thiols (PhSH) | KOH/1,4-dioxane, reflux | 77–97% |

Wissenschaftliche Forschungsanwendungen

Agricultural Chemicals

Herbicide Development

2,4-Diamino-6-diethylamino-1,3,5-triazine is primarily used in the formulation of herbicides. It acts as a selective herbicide that helps control unwanted vegetation while promoting the growth of desired crops. Its effectiveness in inhibiting specific plant enzymes contributes to its utility in agricultural productivity .

Pharmaceutical Development

Anticancer Research

This compound has shown promise in the synthesis of various pharmaceutical agents, particularly anti-cancer drugs. Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For example, a derivative demonstrated remarkable activity against melanoma cells with a GI(50) of and TGI of .

Enzyme Inhibition

The compound's ability to inhibit focal adhesion kinase (FAK) has been explored for its potential in treating cancer and other diseases related to cell proliferation and migration .

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds. Its application enhances the accuracy and reliability of laboratory results across various chemical analyses .

Polymer Chemistry

Enhancement of Material Properties

This compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its inclusion can lead to the development of advanced materials suitable for industrial applications where durability and performance are critical .

Environmental Science

Study of Pollutants

In environmental research, this compound aids in understanding the degradation processes of pollutants in soil and water. This application is crucial for developing strategies to mitigate environmental contamination and enhance ecological safety .

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Agricultural Chemicals | Herbicide formulation | Enhances crop yield by controlling unwanted plants |

| Pharmaceutical Development | Anticancer drug synthesis | Potential treatment for various cancers |

| Analytical Chemistry | Reagent for detection | Improves accuracy in chemical analyses |

| Polymer Chemistry | Enhancing material properties | Develops durable industrial materials |

| Environmental Science | Studying pollutant degradation | Aids in environmental protection efforts |

Case Studies

-

Antitumor Activity Evaluation

A study conducted on novel derivatives of this compound demonstrated their efficacy against melanoma cell lines. The compounds were synthesized and tested for their inhibitory effects on cell proliferation . -

Herbicide Efficacy Trials

Field trials have shown that formulations containing this compound significantly reduce weed populations without adversely affecting crop yields. The selective nature of the herbicide allows for targeted applications that benefit agricultural productivity . -

Environmental Impact Assessment

Research into the environmental degradation pathways of this compound has revealed insights into its behavior in soil and water systems. Studies indicate that it degrades under specific conditions, which is vital for assessing its long-term environmental impact .

Wirkmechanismus

The mechanism of action of 2,4-Diamino-6-diethylamino-1,3,5-triazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,4-Diamino-6-diethylamino-1,3,5-triazine can be compared with other triazine derivatives, such as:

2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its use in organic synthesis and as a reagent in various chemical reactions.

2,4-Diamino-6-phenyl-1,3,5-triazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

2,4-Diamino-6-diethylamino-1,3,5-triazine is a compound belonging to the triazine family known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 182.23 g/mol. The compound features a triazine ring with two amino groups and a diethylamino group that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells .

- Cellular Signaling : The compound may affect signaling pathways related to cell growth and proliferation through interaction with tyrosine kinases and other receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance:

- A derivative tested against melanoma cells showed a GI50 value of , indicating potent antitumor activity .

- The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential applications in treating infections.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, similar compounds typically exhibit:

- Absorption : Rapid absorption in biological systems.

- Distribution : Wide distribution due to lipophilicity.

- Metabolism : Potential metabolic pathways involving N-dealkylation and hydroxylation.

- Excretion : Primarily through renal pathways.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound or its derivatives:

Eigenschaften

IUPAC Name |

2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOVZIWCKUWRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315871 | |

| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2073-31-6 | |

| Record name | 2073-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.